molecular formula C12H16N2O3S B2756907 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea CAS No. 630065-19-9

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea

Cat. No. B2756907
CAS RN: 630065-19-9
M. Wt: 268.33
InChI Key: GRHQUUFCIYGUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea is a compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as DTTU and has been synthesized using different methods.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Performance: Urea derivatives, including those related to 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea, have been evaluated for their efficiency as corrosion inhibitors. These compounds exhibit a mixed mode of inhibition and strong adsorption on surfaces, forming protective layers against corrosion (Mistry et al., 2011).

Biochemical Applications

  • Osmolyte Interactions: Research has explored the use of urea in combination with methylamines as osmolytes in marine organisms, highlighting its role in environmental stress adaptation (Lin & Timasheff, 1994).

Organic Synthesis

  • Synthesis of Organic Compounds: Urea mixtures have been employed in the environmentally friendly synthesis of organic compounds, such as 1,8-dioxo-dodecahydroxanthene derivatives. These solvents act as both reaction medium and catalyst (Li et al., 2013).

Molecular Interaction Studies

  • Urea-Fluoride Interactions: Studies on urea-fluoride interactions provide insights into proton transfer processes and molecular stability, relevant in various chemical and biochemical fields (Boiocchi et al., 2004).

Environmental Chemistry

  • Photodegradation Studies: Investigations into the photodegradation of urea derivatives in different media contribute to understanding the environmental behavior and toxicity of these compounds (Guoguang et al., 2001).

Cytoprotection

  • Role in Cytoprotection: Urea derivatives play a role in cytoprotection in various organisms under stress conditions, such as high osmolarity and thermal stress, contributing to cellular volume maintenance and macromolecule stabilization (Yancey, 2005).

Medicinal Chemistry

  • Inhibitors in Cancer Research: Urea derivatives are being studied as potential anti-cancer agents, particularly as inhibitors of translation initiation, a promising area in cancer therapy (Denoyelle et al., 2012).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-2-3-5-11(9)14-12(15)13-10-6-7-18(16,17)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQUUFCIYGUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea

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